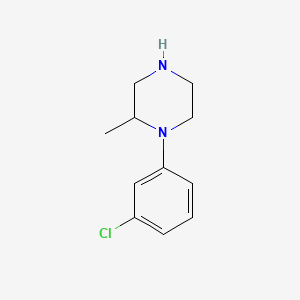

1-(3-Chlorophenyl)-2-methylpiperazine

Description

Contextualization within the 1-Arylpiperazine Class

1-(3-Chlorophenyl)-2-methylpiperazine is a member of the 1-arylpiperazine class of compounds. nih.gov This classification is characterized by the direct attachment of an aromatic (aryl) ring system to one of the nitrogen atoms of the piperazine (B1678402) core. researchgate.net The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in numerous biologically active compounds and approved drugs. nih.gov

The parent compound of the "3-chlorophenyl" series, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is a well-documented psychoactive substance that was initially developed for scientific research in the 1970s. wikipedia.org It is a known metabolite of the antidepressant drug trazodone (B27368) and exhibits a strong affinity for serotonin (B10506) (5-HT) receptors, particularly acting as an agonist at the 5-HT2C subtype. nih.govsigmaaldrich.com This interaction with serotonin receptors is a hallmark of many arylpiperazines and drives much of the research into this class for potential applications in neurology and psychiatry. nih.govnih.gov

The introduction of a methyl group at the C2 position of the piperazine ring, as seen in 1-(3-Chlorophenyl)-2-methylpiperazine, represents a structural modification intended to alter the compound's physicochemical properties and its interaction with biological targets. Such substitutions can influence factors like metabolic stability, receptor binding affinity, and selectivity.

Table 1: Physicochemical Properties of the Parent Compound, 1-(3-Chlorophenyl)piperazine (mCPP) (Note: Data for the 2-methyl derivative is not readily available in published literature.)

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)piperazine | nih.govwikipedia.org |

| Molecular Formula | C₁₀H₁₃ClN₂ | wikipedia.org |

| Molar Mass | 196.68 g·mol⁻¹ | wikipedia.org |

| CAS Number | 6640-24-0 | wikipedia.org |

| Primary Action | 5-HT₂C serotonin receptor agonist | sigmaaldrich.com |

Academic Significance and Research Utility of Substituted Piperazines

The academic and research utility of substituted piperazines is extensive and well-established. The piperazine nucleus is a versatile scaffold that allows for substitutions at one or both nitrogen atoms, as well as at the carbon atoms of the ring itself. organic-chemistry.org These modifications give rise to a vast library of compounds with a wide spectrum of biological activities. The development of novel synthetic methods, including various C-H functionalization and cyclization strategies, has further expanded the accessible structural diversity of piperazine derivatives for research purposes. organic-chemistry.org

Research has demonstrated that substituted piperazines possess a broad range of pharmacological properties, making them key candidates in drug discovery programs. Different derivatives have been investigated for their potential as:

Antipsychotic agents

Antidepressants

Anxiolytics

Anticancer agents nih.gov

Antibacterial agents researchgate.net

The synthesis of libraries of these compounds, such as the creation of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, showcases the modular approach researchers use to explore structure-activity relationships. researchgate.net By systematically altering the substituents on the aryl ring or the piperazine core, scientists can fine-tune the compound's properties to achieve desired therapeutic effects or to develop highly selective molecular probes for studying biological systems. The addition of a methyl group to the piperazine ring, as in the case of 1-(3-Chlorophenyl)-2-methylpiperazine, is a deliberate design choice aimed at exploring these nuanced structural and functional relationships.

Table 2: Examples of Substituted Piperazines and Their Research Applications

| Compound Name | Key Substituents | Primary Area of Research/Application |

| 1-Benzylpiperazine (BZP) | N1-benzyl | Psychoactive substance, stimulant properties |

| 3-Trifluoromethylphenylpiperazine (TFMPP) | N1-(3-trifluoromethylphenyl) | Serotonergic agent, often studied with BZP |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) (3C-PEP) | N1-(3-chlorophenyl), N4-phenylethyl | Potent and selective dopamine (B1211576) transporter (DAT) ligand |

| Vortioxetine | Complex N1-aryl and N4-aryl substituents | Antidepressant, serotonin modulator |

Structure

3D Structure

Properties

CAS No. |

75348-33-3 |

|---|---|

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-methylpiperazine |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-13-5-6-14(9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 |

InChI Key |

KPPRCTGPPHBIJY-UHFFFAOYSA-N |

SMILES |

CC1CNCCN1C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1CNCCN1C2=CC(=CC=C2)Cl |

Other CAS No. |

75348-33-3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorophenyl 2 Methylpiperazine and Chiral Piperazine Scaffolds

General Synthetic Routes for 1-Arylpiperazines

The formation of the N-aryl bond is a critical step in the synthesis of 1-arylpiperazines. Several powerful cross-coupling reactions are commonly employed for this transformation, offering broad substrate scope and functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The versatility of this reaction allows for the coupling of a wide range of aryl halides with piperazine (B1678402) or its derivatives. nih.gov Early systems utilized palladium catalysts with monodentate phosphine (B1218219) ligands, while later "generations" of catalysts incorporating bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) have expanded the reaction's scope to include less reactive aryl chlorides and enable milder reaction conditions. nih.govrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org

Ullmann Condensation: A classical method for N-arylation, the Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an amine at high temperatures. wikipedia.org The reaction typically requires stoichiometric amounts of copper, often as copper powder or copper(I) salts, and is usually performed in high-boiling polar solvents. wikipedia.org Modern modifications of the Ullmann reaction, sometimes referred to as Goldberg reactions for C-N coupling, utilize soluble copper catalysts with ligands such as diamines or phenanthroline, which allow for milder reaction conditions and improved yields. wikipedia.orgmdpi.com While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann condensation remains a valuable tool, particularly for specific substrates where palladium catalysis may be less effective. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a leaving group (typically a halide). ambeed.comgoogle.com The piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing the leaving group. This pathway is often used in industrial settings due to the use of readily available and often cheaper starting materials, avoiding the need for metal catalysts. mdpi.com

Table 1: Comparison of General Synthetic Routes for 1-Arylpiperazines

| Method | Catalyst | Typical Substrates | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium with phosphine or NHC ligands | Aryl bromides, iodides, triflates, and chlorides | High yields, broad substrate scope, mild conditions wikipedia.orgnih.gov | Catalyst cost and sensitivity, potential for side reactions wikipedia.org |

| Ullmann Condensation | Copper (stoichiometric or catalytic) | Activated aryl halides | Lower cost catalyst, effective for specific substrates | Harsh conditions (high temp), limited to activated halides wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | None (substrate-dependent) | Electron-deficient aryl halides | No metal catalyst required, cost-effective mdpi.com | Limited to activated aromatic systems google.com |

Specific Synthetic Pathways for 1-(3-Chlorophenyl)-2-methylpiperazine

The synthesis of the target compound, 1-(3-chlorophenyl)-2-methylpiperazine, is most effectively achieved by coupling a suitable 3-chlorophenyl electrophile with a pre-formed chiral 2-methylpiperazine (B152721) synthon.

A common and direct approach involves the Buchwald-Hartwig amination . In this pathway, commercially available and enantiomerically pure (R)- or (S)-2-methylpiperazine is coupled with 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. The reaction is carried out in the presence of a palladium catalyst, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand (e.g., XPhos, RuPhos) with a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an inert solvent such as toluene (B28343) or dioxane. This method directly establishes the desired C-N bond at the N1 position of the piperazine ring.

Alternatively, the Ullmann condensation can be employed. This would involve reacting chiral 2-methylpiperazine with 1-bromo-3-chlorobenzene using a copper catalyst, often in a polar aprotic solvent like DMF or NMP at elevated temperatures.

A multi-step approach can also be envisioned, starting with the synthesis of 1-(3-chlorophenyl)piperazine (B195711). This intermediate can be prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine. google.com However, introducing the methyl group at the C2 position at this stage would be challenging and would likely result in a mixture of products, necessitating a difficult separation. Therefore, the more convergent approach of coupling the aryl group to the pre-synthesized chiral methylpiperazine is synthetically preferred.

Preparation of Chiral 2-Methylpiperazine Intermediates

Optical Resolution Techniques

A classical and widely used method to obtain enantiomerically pure 2-methylpiperazine is through the optical resolution of its racemic mixture. This technique involves reacting racemic 2-methylpiperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer of 2-methylpiperazine is liberated from the salt by treatment with a base.

A common resolving agent is optically active tartaric acid . wikipedia.org For instance, reacting (±)-2-methylpiperazine with L-(+)-tartaric acid can lead to the preferential crystallization of the (R)-2-methylpiperazine-L-tartrate salt. wikipedia.org

Asymmetric Synthesis from Chiral Precursors

A more elegant and often more efficient approach is the asymmetric synthesis of 2-methylpiperazine from readily available chiral starting materials (the "chiral pool").

One prominent strategy begins with a chiral amino acid, such as alanine . For example, a patented method describes the synthesis starting from D-alanine. The process involves converting D-alanine to its methyl ester, followed by reaction with chloroacetyl chloride. The resulting amide undergoes a cyclization reaction with benzylamine (B48309) to form a piperazinone ring system. Subsequent reduction of the dicarbonyl groups in the piperazinone using a reducing agent like lithium aluminum hydride (LiAlH₄) yields 1-benzyl-(S)-3-methylpiperazine. Finally, the benzyl (B1604629) protecting group is removed by catalytic hydrogenation (e.g., using Pd/C) to afford (S)-2-methylpiperazine. google.comchemicalbook.com

Another important chiral precursor is (R)-(-)-phenylglycinol . In one reported synthesis, (R)-(-)-phenylglycinol is used as a chiral auxiliary. It is first condensed with N-Boc glycine. The resulting amide undergoes reduction and protection, followed by a diastereoselective methylation to introduce the methyl group. Subsequent deprotection and cyclization steps lead to the formation of the chiral 2-methylpiperazine ring. rsc.org

Strategies for Building Stereochemical Centers within the Piperazine Ring

Advanced synthetic strategies focus on constructing the piperazine ring while simultaneously establishing the desired stereocenter. This can be achieved through various asymmetric reactions. For example, palladium-catalyzed asymmetric hydrogenation of specifically substituted pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. rsc.org These piperazinones can then be reduced to the corresponding chiral piperazines. Another approach involves the catalytic enantioselective synthesis of piperidine (B6355638) derivatives from pyridines, which can be adapted for piperazine synthesis. nih.gov These methods often rely on chiral catalysts that can differentiate between the two prochiral faces of a substrate, thereby directing the formation of one enantiomer over the other. rsc.org

Derivatization Strategies and Scaffold Modification Approaches

Once 1-(3-chlorophenyl)-2-methylpiperazine is synthesized, it can serve as a scaffold for further modification to explore structure-activity relationships in medicinal chemistry. The most common derivatization occurs at the N4 nitrogen atom, which is a secondary amine and thus a reactive nucleophile.

N-Alkylation: The N4 position can be readily alkylated using various alkyl halides (e.g., alkyl bromides, iodides) or other electrophiles in the presence of a base. mdpi.comgoogle.com For instance, reaction with 1-bromo-3-chloropropane (B140262) can introduce a chloropropyl chain, which can be used for further functionalization. libretexts.orggoogle.comsigmaaldrich.com

Acylation and Sulfonylation: The N4 nitrogen can be acylated with acyl chlorides or acid anhydrides, or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions introduce different electronic and steric properties to the molecule.

Reductive Amination: The N4 amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex N-substituted derivatives.

These derivatization strategies allow for the systematic modification of the 1-(3-chlorophenyl)-2-methylpiperazine scaffold, enabling the synthesis of a library of related compounds for biological screening. googleapis.com

Table 2: Key Intermediates and Reagents

| Compound Name | Role in Synthesis | CAS Number |

|---|---|---|

| (R)-2-Methylpiperazine | Chiral building block | 74644-83-4 |

| (S)-2-Methylpiperazine | Chiral building block | 74644-84-5 |

| 1-Bromo-3-chlorobenzene | Arylating agent | 108-37-2 |

| 1,3-Dichlorobenzene | Arylating agent | 541-73-1 |

| 3-Chloroaniline | Precursor for 1-(3-chlorophenyl)piperazine | 108-42-9 |

| Bis(2-chloroethyl)amine | Piperazine ring formation | 111-44-4 |

| L-(+)-Tartaric acid | Chiral resolving agent | 87-69-4 |

| D-Alanine | Chiral precursor | 338-69-2 |

| (R)-(-)-Phenylglycinol | Chiral auxiliary | 56613-80-0 |

| 1-Bromo-3-chloropropane | Alkylating agent | 109-70-6 |

| Palladium(II) Acetate | Catalyst precursor | 3375-31-3 |

| Sodium tert-butoxide | Base in coupling reactions | 865-48-5 |

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 2 Methylpiperazine Derivatives

Impact of Piperazine (B1678402) Ring Substituents on Biological Activity (e.g., Methyl Group Position and Stereochemistry)

The substitution pattern on the piperazine ring is a critical determinant of the biological activity of 1-(3-chlorophenyl)-2-methylpiperazine derivatives. The position and stereochemistry of substituents, such as the methyl group, can significantly influence the compound's interaction with its biological targets.

Stereochemistry, in particular, plays a pivotal role in the biological activity of chiral piperazine derivatives. researchgate.net For 2-substituted piperazines, the stereochemical configuration can lead to different pharmacological profiles between enantiomers. researchgate.net Conformational studies on 1-aryl-2-substituted piperazines have shown that the axial conformation is generally preferred. Molecular modeling studies have further revealed that the (R)-enantiomers of certain 2-substituted piperazines can effectively bind to receptors like the α7 nicotinic acetylcholine (B1216132) receptor, with the basic and pyridyl nitrogens aligning in a specific orientation that mimics natural ligands. nih.gov This enantiomeric preference underscores the importance of a defined three-dimensional structure for optimal ligand-receptor interaction.

The size and nature of the substituent on the piperazine ring also modulate receptor binding affinity and specificity. researchgate.net For instance, the presence of bulky substituents can create steric hindrance, potentially interfering with the binding of the molecule to the active site of a receptor. Conversely, smaller substituents may facilitate more favorable interactions, thereby enhancing binding affinity. researchgate.net

Influence of Aryl Group Modifications on Receptor Binding and Efficacy (e.g., Halogenation, Electron-Withdrawing Groups)

Modifications to the aryl group of 1-(3-chlorophenyl)-2-methylpiperazine derivatives have a profound effect on their receptor binding and efficacy. The nature, position, and electronic properties of substituents on the phenyl ring are key factors in modulating the pharmacological activity of these compounds.

The presence of a halogen, such as the chlorine atom at the meta position in 1-(3-chlorophenyl)-2-methylpiperazine, is a significant feature. SAR studies on various arylpiperazine series have demonstrated that electron-withdrawing groups on the phenyl ring can influence biological activity. mdpi.commdpi.com For example, in some series of N-phenylpiperazine derivatives, the introduction of electron-withdrawing substituents at the meta position has been shown to be a determinant for selectivity between different receptor subtypes. acs.org The electronic properties of these substituents can alter the electron density of the aromatic ring, thereby affecting its interaction with the receptor binding pocket.

Furthermore, the position of the substituent on the phenyl ring is crucial. For certain arylpiperazine derivatives, substitution at the ortho position of the phenyl ring has been found to be favorable for activity at some receptors, while para substitution may be less tolerated. mdpi.comacs.org The introduction of an additional fluorine atom at the ortho position of the phenyl ring in some N-arylpiperazine derivatives has been observed to be important for in vivo activity. mdpi.com In the context of 1-(3-chlorophenyl)-2-methylpiperazine, the meta-chloro substituent is a key contributor to its characteristic pharmacological profile, and any alterations to this substitution pattern would be expected to significantly impact its biological effects. nih.govresearchgate.net

Table 1: Influence of Aryl Group Modifications on Receptor Affinity This table is a representative example based on general SAR principles for arylpiperazines and does not represent specific data for 1-(3-chlorophenyl)-2-methylpiperazine unless cited.

| Compound/Modification | Receptor Target | Effect on Affinity/Activity | Reference |

|---|---|---|---|

| Ortho-substituted phenyl group | Androgen Receptor | Moderate to strong cytotoxic activities | mdpi.com |

| Electron-withdrawing group at meta position | 5-HT1A/α1 Receptors | Implicated in selectivity | acs.org |

| Para-substituted phenyl group | 5-HT1A/α1 Receptors | Region with limited volume accessibility | acs.org |

| Additional ortho-fluorine | Androgen Receptor | May be important for in vivo activity | mdpi.com |

Relationships Between Molecular Features (e.g., Lipophilicity) and Pharmacological Profiles

The pharmacological profile of 1-(3-chlorophenyl)-2-methylpiperazine derivatives is also governed by their physicochemical properties, with lipophilicity being a particularly important parameter. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes, including the blood-brain barrier.

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate molecular features of piperazine derivatives with their biological activities. nih.gov In three-dimensional QSAR (3D-QSAR) studies of some piperazine derivatives, it has been found that electrostatic and steric factors are often correlated with antagonistic effects, while hydrophobic factors may not always show a direct correlation. nih.gov This suggests that the shape and electronic distribution of the molecule are critical for its interaction with the target receptor.

However, for many centrally acting drugs, an optimal level of lipophilicity is required. While high lipophilicity can enhance membrane permeability, it can also lead to increased metabolic breakdown and non-specific binding. Therefore, a balance of hydrophilic and lipophilic properties is often necessary for achieving the desired pharmacological effect.

Table 2: Relationship between Physicochemical Properties and Pharmacological Activity This table is a representative example based on general QSAR principles for drug molecules and does not represent specific data for 1-(3-chlorophenyl)-2-methylpiperazine unless cited.

| Molecular Feature | Influence on Pharmacological Profile | Method of Analysis | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Affects ADME properties and blood-brain barrier penetration. | 3D-QSAR | nih.gov |

| Electrostatic Factors | Correlated with antagonistic effects in some piperazine derivatives. | CoMFA | nih.gov |

| Steric Factors | Correlated with antagonistic effects in some piperazine derivatives. | CoMFA | nih.gov |

| Hydrophobic Factors | Not always directly correlated with antagonistic effects. | CoMFA | nih.gov |

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The three-dimensional conformation of 1-(3-chlorophenyl)-2-methylpiperazine is a key determinant of its interaction with biological receptors. Conformational analysis studies, both experimental and theoretical, provide insights into the preferred spatial arrangement of the molecule and help in formulating hypotheses about its binding mode at the receptor level.

Theoretical studies, such as those using Density Functional Theory (DFT), have been applied to derivatives of 1-(3-chlorophenyl)piperazine (B195711) to understand their structural and electronic properties. doi.org These computational methods can provide information on bond lengths, bond angles, and the distribution of electrostatic potential on the molecular surface. The molecular electrostatic potential (MEP) map for a derivative of 1-(3-chlorophenyl)piperazine has shown regions of high electron density around the chlorine atoms, which could be important for interactions with the receptor. doi.org Such computational analyses, combined with experimental data, allow for the development of ligand-receptor interaction hypotheses that can guide the design of new and more effective molecules.

Comparative SAR with Other Piperazine-Containing Scaffolds

The structure-activity relationships of 1-(3-chlorophenyl)-2-methylpiperazine derivatives can be further understood by comparing them with other piperazine-containing scaffolds. Such comparisons can reveal both common and unique structural requirements for activity at various receptors.

Arylpiperazines are considered a "privileged scaffold" in medicinal chemistry, particularly for developing agents that act on the central nervous system. mdpi.com This is due to their versatility and the ability to modify their structure to target a wide range of G protein-coupled receptors (GPCRs). mdpi.com

One common comparison is between piperazine and piperidine (B6355638) scaffolds. In some instances, replacing a piperazine ring with a piperidine ring can significantly alter receptor affinity and selectivity. For example, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the piperidine-containing analogues showed higher affinity for the sigma-1 receptor compared to their piperazine counterparts. acs.org This highlights that even a subtle change, such as replacing a nitrogen atom with a carbon atom, can have a dramatic impact on the pharmacological profile.

Furthermore, within the broader class of arylpiperazines, the nature of the aryl group and the substitution pattern on the piperazine ring are key determinants of activity. The insights gained from the SAR of 1-(3-chlorophenyl)-2-methylpiperazine and its comparison with other piperazine-containing drugs contribute to a deeper understanding of the molecular features required for desired biological effects and aid in the development of new therapeutic agents.

Preclinical Metabolism and Biotransformation Studies

Identification of Metabolic Pathways

The metabolism of arylpiperazine compounds typically proceeds through two primary routes: modification of the aromatic ring and degradation of the piperazine (B1678402) heterocycle. For the analog mCPP, studies in rats have confirmed that it is extensively metabolized through both of these pathways. nih.govoup.com

Aromatic Ring Hydroxylation: This Phase I reaction involves the addition of a hydroxyl (-OH) group to the chlorophenyl ring. nih.gov This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, increases the polarity of the compound, facilitating its eventual excretion. For mCPP, hydroxylation is a major metabolic step. oup.com Specifically, the CYP2D6 isoenzyme has been identified as being responsible for the p-hydroxylation of mCPP. wikipedia.orgnih.gov

Piperazine Moiety Degradation: The piperazine ring can undergo cleavage, leading to the formation of more simplified structures. nih.govoup.com This degradation is a significant pathway for mCPP, resulting in the formation of ethylenediamine (B42938) and aniline (B41778) derivatives. nih.gov Studies on various piperazine structures have shown that substitutions on the ring, such as a methyl group, can influence the rate of degradation. researchgate.net Specifically, methyl substitution has been observed to increase the degradation rate of the piperazine structure compared to the unsubstituted ring. researchgate.net This suggests the 2-methyl group on the target compound may lead to more rapid or altered piperazine ring cleavage compared to mCPP.

Characterization of Metabolites

The biotransformation of 1-(3-Chlorophenyl)-2-methylpiperazine is expected to produce a range of metabolites similar to those identified for mCPP. Analysis of rat urine after administration of mCPP identified several key metabolites formed through the pathways described above. nih.govoup.com

The primary metabolites identified for the structural analog mCPP include:

Hydroxy-mCPP Isomers: Two distinct isomers resulting from the hydroxylation of the aromatic ring were identified. nih.gov The major metabolite is para-hydroxy-mCPP (p-OH-mCPP). wikipedia.orgnih.gov

N-(3-chlorophenyl)ethylenediamine: This metabolite is a product of the breakdown of the piperazine ring and has been identified as a metabolite of mCPP and its precursor drugs, trazodone (B27368) and nefazodone. nih.govoup.com

Chloroaniline Derivatives: Further degradation leads to the formation of 3-chloroaniline (B41212) and two isomers of hydroxy-3-chloroaniline. nih.gov

For 1-(3-Chlorophenyl)-2-methylpiperazine, one would anticipate the formation of analogous metabolites. Additionally, the 2-methyl group itself represents a potential site for oxidation, which could lead to the formation of a hydroxymethyl metabolite or further oxidation to a carboxylic acid derivative.

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| Hydroxy-mCPP Isomers (e.g., p-OH-mCPP) | Aromatic Ring Hydroxylation | Products of Phase I oxidation on the chlorophenyl ring, catalyzed primarily by CYP2D6. wikipedia.orgnih.gov |

| N-(3-chlorophenyl)ethylenediamine | Piperazine Moiety Degradation | Formed by the cleavage of the piperazine ring structure. nih.gov |

| 3-chloroaniline | Piperazine Moiety Degradation | A further degradation product resulting from the breakdown of the ethylenediamine side chain. nih.gov |

| Hydroxy-3-chloroaniline Isomers | Piperazine Moiety Degradation & Aromatic Hydroxylation | Products of both piperazine degradation and subsequent hydroxylation of the resulting aniline ring. nih.gov |

Conjugation Reactions

Following the initial Phase I modifications, the resulting metabolites often undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, which drastically increases water solubility and facilitates elimination from the body. nih.gov

Glucuronidation and Sulfation: The hydroxylated metabolites, such as the hydroxy-mCPP isomers, are substrates for conjugation. They are partially excreted as corresponding glucuronides and/or sulfates. nih.gov

Acetylation: The aniline derivative metabolites are subject to acetylation. nih.gov Studies on mCPP confirmed that 3-chloroaniline and its hydroxylated forms were partially acetylated to produce N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers. nih.gov

| Reaction Type | Substrate Metabolite(s) | Resulting Conjugate(s) |

|---|---|---|

| Glucuronidation / Sulfation | Hydroxy-mCPP Isomers | Hydroxy-mCPP glucuronides/sulfates |

| Acetylation | 3-chloroaniline, Hydroxy-3-chloroaniline | N-acetyl-3-chloroaniline, N-acetyl-hydroxy-3-chloroaniline |

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. nih.govwuxiapptec.com These experiments typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with intact hepatocytes, and then measuring its rate of disappearance over time. utsouthwestern.edunuvisan.com Microsomes contain a high concentration of Phase I enzymes like CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. wuxiapptec.com The results are used to calculate key pharmacokinetic parameters like metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com

While specific experimental data for 1-(3-Chlorophenyl)-2-methylpiperazine is not publicly available, studies on other novel arylpiperazine derivatives provide context for expected outcomes. nih.govnih.gov For example, a study on 30 different arylpiperazine derivatives reported half-life values in human liver microsomes ranging from approximately 2.8 to 9.3 minutes. nih.gov A compound with a longer half-life and lower intrinsic clearance is generally considered more metabolically stable.

| Parameter | Description | Illustrative Value Range |

|---|---|---|

| Metabolic Half-Life (t½) | The time required for 50% of the compound to be metabolized by the in vitro system (e.g., liver microsomes). | 3 - 10 min nih.gov |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. Expressed as µL/min/mg microsomal protein. | 75 - 250 µL/min/mg |

In Silico Prediction of Metabolic Fate and Bioactivation Potential

Computational, or in silico, models are increasingly used in drug discovery to predict a compound's metabolic fate before it is synthesized. nih.govresearchgate.net These tools use algorithms based on known metabolic reactions and enzyme-substrate interactions to forecast a molecule's properties. nih.govnih.gov Key applications include predicting the sites of metabolism (SOMs)—the specific atoms on a molecule most likely to be modified by metabolic enzymes—and identifying potentially toxic metabolites. nih.govnews-medical.net

Prediction of Metabolic Fate: For 1-(3-Chlorophenyl)-2-methylpiperazine, in silico models would likely identify several labile sites. The unsubstituted positions on the aromatic ring would be flagged for hydroxylation. The piperazine ring's carbon atoms adjacent to the nitrogens are known sites of oxidation, and the N-dealkylation of the piperazine nitrogen is also a possible pathway. The 2-methyl group would also be identified as a potential site for aliphatic hydroxylation.

Bioactivation Potential: A critical aspect of safety assessment is evaluating a compound's potential for "bioactivation." This occurs when a relatively inert compound is metabolized into a chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. researchgate.net Aromatic amines, a structural feature of the subject compound, are a well-known class of molecules that can undergo bioactivation. oup.comwho.int The metabolic N-oxidation of the aromatic amine can lead to the formation of a reactive nitrenium ion, which is often implicated in adverse drug reactions. oup.comresearchgate.net In silico tools can screen for structural alerts, like the aromatic amine in 1-(3-Chlorophenyl)-2-methylpiperazine, that suggest a potential for bioactivation, guiding further safety testing. researchgate.net

| Molecular Region | Potential Metabolic Reaction | Predicted Likelihood |

|---|---|---|

| Chlorophenyl Ring (C4, C5, C6 positions) | Aromatic Hydroxylation | High |

| Piperazine Ring (C3, C5, C6 positions) | Oxidation, Ring Cleavage | Moderate to High |

| Piperazine Ring (2-methyl group) | Aliphatic Hydroxylation | Moderate |

| Aromatic Amine Nitrogen | N-oxidation (Bioactivation) | Possible |

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental tools for determining the molecular structure of a compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be critical for confirming the identity of 1-(3-Chlorophenyl)-2-methylpiperazine.

¹H NMR would reveal the number of different types of protons and their neighboring environments. Key expected signals would include distinct resonances for the methyl group protons, the protons on the piperazine (B1678402) ring (which would show complex splitting patterns due to their diastereotopic nature adjacent to the chiral center at C2), and the aromatic protons on the 3-chlorophenyl ring. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR would identify all non-equivalent carbon atoms in the molecule, including the methyl carbon, the carbons of the piperazine ring, and the six carbons of the chlorophenyl ring. Chemical shift values would help confirm the connectivity of the entire structure. While specific spectra for the title compound are not available, related piperazine derivatives show characteristic shifts for piperazine ring carbons and aromatic carbons. mdpi.comscispace.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-Chlorophenyl)-2-methylpiperazine, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching from the aromatic ring, the piperazine ring, and the methyl group. mdpi.com It would also display bands corresponding to C-N stretching of the amine, C-Cl stretching, and aromatic C=C bending vibrations.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 1-(3-Chlorophenyl)-2-methylpiperazine, MS would confirm the molecular weight (224.73 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing cleavage of the piperazine ring and loss of the chlorophenyl group, which is crucial for structural confirmation. mzcloud.orgucdavis.edu

Chromatographic Separation and Quantification Methods (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for separating the target compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Studies on the related compound mCPP have demonstrated that GC-MS is effective for its detection and analysis in various samples. nih.gov A validated GC-MS method for 1-(3-Chlorophenyl)-2-methylpiperazine would involve separation on a capillary column followed by mass spectrometric detection. tsijournals.comrsc.org The retention time would be specific to the compound under defined chromatographic conditions, and the mass spectrum would provide definitive identification. This method is widely used in forensic analysis for piperazine derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is highly versatile and particularly suited for non-volatile or thermally labile compounds. It is a standard method for the detection of piperazine derivatives in biological and forensic samples. nih.govmdma.ch A typical LC-MS/MS method would involve separation using a C18 column and detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net This approach would allow for the quantification of 1-(3-Chlorophenyl)-2-methylpiperazine at very low concentrations.

Electrochemical and Sensor-Based Detection Systems (e.g., Square-Wave Voltammetry, Potentiometric Sensors)

Electrochemical methods offer rapid, sensitive, and often portable means of detection.

Square-Wave Voltammetry (SWV) : SWV is a highly sensitive electroanalytical technique used for the determination of electroactive compounds. ugd.edu.mklongdom.org Research on mCPP has shown that it undergoes an irreversible electrochemical oxidation process that can be detected using SWV with disposable screen-printed carbon electrodes. nih.gov A similar method developed for 1-(3-Chlorophenyl)-2-methylpiperazine would likely show an oxidation peak at a specific potential, with the peak current being proportional to its concentration, allowing for rapid screening. nih.govmedwinpublishers.com

Potentiometric Sensors : These sensors measure the potential difference between two electrodes and can be designed for high selectivity. Ion-selective electrodes (ISEs) have been developed for the determination of the related compound mCPP. mdpi.com These sensors often use a PVC membrane containing a specific ionophore that selectively binds the target analyte. mdpi.comnih.gov A potentiometric sensor for 1-(3-Chlorophenyl)-2-methylpiperazine would provide a Nernstian or sub-Nernstian response over a specific concentration range, offering a low-cost and effective analytical tool. nih.govmdpi.com

Potentiometric Sensor Performance for a Related Piperazine Compound (mCPP) This table illustrates typical performance characteristics for a potentiometric sensor designed for a similar compound, as specific data for 1-(3-Chlorophenyl)-2-methylpiperazine is unavailable.

| Parameter | Typical Value for mCPP Sensor | Reference |

| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M | mdpi.com |

| Slope | 58.9 ± 0.43 mV/decade | mdpi.com |

| Detection Limit | 5.0 x 10⁻⁷ M | mdpi.com |

| Response Time | ~5 seconds | mdpi.com |

| Operational pH Range | 4 - 8 | mdpi.com |

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of 1-(3-Chlorophenyl)-2-methylpiperazine, including bond lengths, bond angles, and the conformation of the piperazine ring. Because the molecule contains a chiral center at the C2 position of the piperazine ring, X-ray crystallography of a single crystal of one enantiomer would determine its absolute configuration. While crystal structures for more complex molecules containing the 1-(3-chlorophenyl)piperazine (B195711) moiety have been reported, no specific crystallographic data for the title compound itself was found in the search results. researchgate.netdoaj.org

An extensive review of computational chemistry and molecular modeling studies on the specific compound 1-(3-Chlorophenyl)-2-methylpiperazine reveals a notable scarcity of dedicated research. The majority of publicly available scientific literature focuses on its close analogue, 1-(3-Chlorophenyl)piperazine (mCPP), a well-studied psychoactive compound and a metabolite of the antidepressant trazodone (B27368).

Due to the strict focus of this article on 1-(3-Chlorophenyl)-2-methylpiperazine, and the lack of specific data for this compound in the cited research areas, a detailed analysis as per the requested outline cannot be provided at this time. Computational studies, including Density Functional Theory (DFT), molecular docking, molecular dynamics, and in silico metabolism predictions, appear not to have been published specifically for this methylated derivative.

For progress in the rational drug design and understanding of 1-(3-Chlorophenyl)-2-methylpiperazine, dedicated computational and experimental studies are required.

Q & A

Q. What role does 1-(3-Chlorophenyl)-2-methylpiperazine play in protein kinase inhibition, and how does it compare to H-7 derivatives?

- Methodological Answer : The 2-methylpiperazine moiety in H-7 derivatives inhibits protein kinase C (Ki = 6 µM) via competitive ATP binding. Compare inhibitory potency using kinase activity assays (e.g., radioactive 32P-ATP incorporation) and co-crystallization studies to map active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.